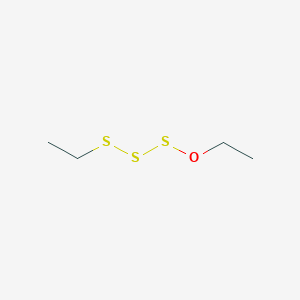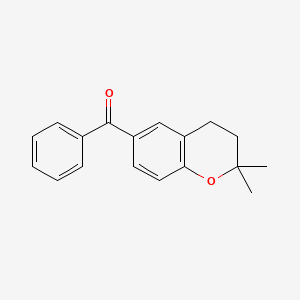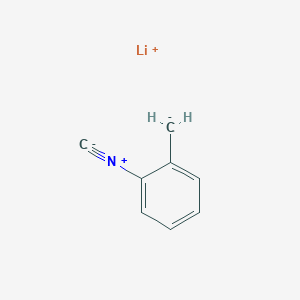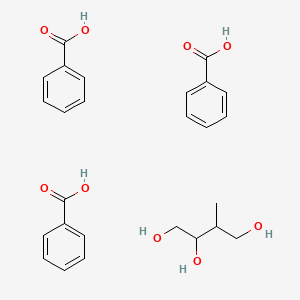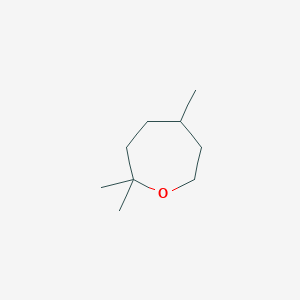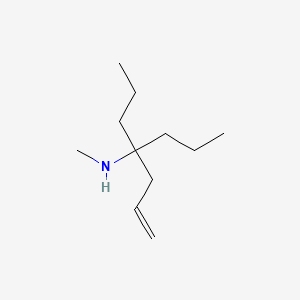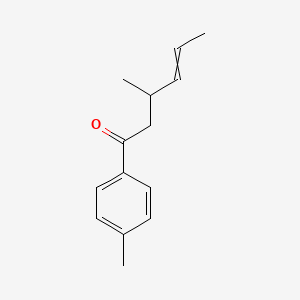
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a methyl group attached to the fourth carbon of a hex-4-en-1-one chain, with an additional methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one can be synthesized through several methods. One common approach involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method includes the hydration of 4-hexen-2-yne using aqueous sulfuric acid and mercuric sulfate . Additionally, hydrogenation of 2-hexen-5-yn-4-one over a palladium-calcium carbonate catalyst in methanol can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)hex-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcyclopent-2-en-1-one
- 3-Methyl-2-cyclohexen-1-one
- Jasmone
- 3,5-Dimethyl-2-cyclohexen-1-one
- Thymoquinone
- Verbenone
Uniqueness
3-Methyl-1-(4-methylphenyl)hex-4-en-1-one is unique due to its specific structural features, such as the presence of both a methyl group and a phenyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds.
Properties
CAS No. |
62834-99-5 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)hex-4-en-1-one |
InChI |
InChI=1S/C14H18O/c1-4-5-12(3)10-14(15)13-8-6-11(2)7-9-13/h4-9,12H,10H2,1-3H3 |
InChI Key |
GHFIGDRPMJLTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)CC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


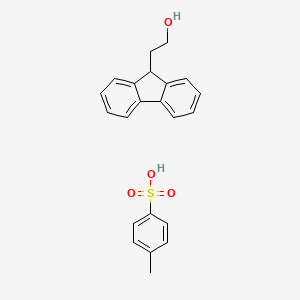
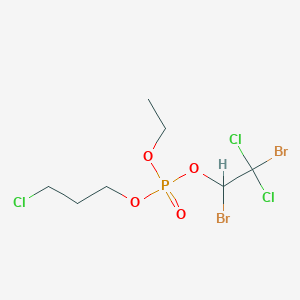
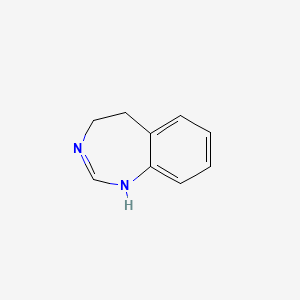

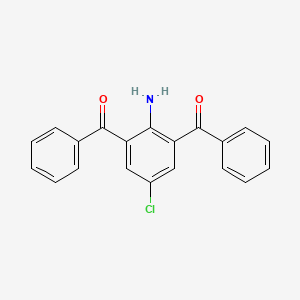
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
